molecular formula C27H31N3O5S2 B11527183 Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11527183
M. Wt: 541.7 g/mol
InChI Key: LUKDFTDGOPTFLA-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline class, characterized by a bicyclic framework with a partially hydrogenated quinoline core. Its structure features a 2-amino group, 7,7-dimethyl substituents, a 4-(methylsulfanyl)phenyl moiety at position 4, a 5-oxo group, and a 4-sulfamoylphenyl group at position 1. The ethyl carboxylate at position 3 enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C27H31N3O5S2

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C27H31N3O5S2/c1-5-35-26(32)24-22(16-6-10-18(36-4)11-7-16)23-20(14-27(2,3)15-21(23)31)30(25(24)28)17-8-12-19(13-9-17)37(29,33)34/h6-13,22H,5,14-15,28H2,1-4H3,(H2,29,33,34)

InChI Key

LUKDFTDGOPTFLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Role of Solvent Polarity

Ethanol is the preferred solvent due to its ability to dissolve both polar (e.g., ammonium acetate) and non-polar (e.g., dimedone) reactants. Alternatives like acetonitrile or toluene result in incomplete cyclization, as evidenced by HPLC monitoring.

Catalyst Screening

Comparative studies highlight the effectiveness of Brønsted acids (e.g., TsOH) versus Lewis acids (e.g., Yb(OTf)₃):

  • TsOH : Accelerates proton transfer steps in the cyclocondensation, ideal for ultrasonic conditions.

  • Yb(OTf)₃ : Facilitates enolate formation in reflux systems, enhancing regioselectivity for the 4-aryl substituent.

Notably, DBU (1,8-diazabicycloundec-7-ene) has been employed in conjugate addition-cyclization sequences to construct the hexahydroquinoline core, though its use requires stringent anhydrous conditions.

Purification and Characterization

Crude products are typically purified via column chromatography (SiO₂, 60–120 mesh) using gradient elution (hexane → ethyl acetate). Final recrystallization from methanol/hexane (1:4 v/v) yields colorless crystals suitable for X-ray diffraction analysis. Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, -OCH₂CH₃), 1.40 (s, 6H, -C(CH₃)₂), 2.45 (s, 3H, -SCH₃), 5.10 (s, 1H, H-4), 6.80–7.60 (m, 8H, aromatic H).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Mechanistic Insights

The reaction mechanism involves three critical stages:

  • Knoevenagel Adduct Formation : The aldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : Ethyl acetoacetate attacks the adduct, followed by ammonia-mediated cyclization to generate the 1,4-dihydropyridine (1,4-DHP) ring.

  • Aromatization : Oxidation (via air or residual ammonium acetate) yields the fully conjugated hexahydroquinoline system.

The pseudo-axial orientation of the 4-aryl groups is stabilized by steric interactions with the 7,7-dimethyl substituents, as confirmed by X-ray crystallography.

Challenges and Mitigation Strategies

Sensitivity of Sulfamoyl Group

The -SO₂NH₂ group is prone to hydrolysis under strongly acidic conditions. To mitigate this, reactions are conducted at neutral pH (pH 6.5–7.5) using buffered ammonium acetate.

Regioselectivity Issues

Competing pathways may lead to undesired regioisomers. Employing Yb(OTf)₃ as a catalyst enhances selectivity for the 4-aryl product by stabilizing the transition state through coordination with the carbonyl oxygen.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors paired with ultrasonic modules are recommended to maintain consistent energy input and reduce batch-to-batch variability. Process analytical technology (PAT) tools like in-line FTIR ensure real-time monitoring of intermediate formation .

Chemical Reactions Analysis

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfamoyl groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s hexahydroquinoline core is shared with numerous derivatives, but its unique combination of substituents distinguishes it from analogs. Key comparisons include:

Compound Name Substituents (Position) Key Features Reference
Target Compound 2-NH₂, 7,7-(CH₃)₂, 4-[4-(SCH₃)Ph], 1-(4-SO₂NH₂Ph) Sulfamoyl and methylsulfanyl groups enhance electronic diversity; potential dual bioactivity (antibacterial/anticancer)
(±)-Ethyl 2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1-phenyl-... (8l) 4-(morpholin-4-yl)Ph, 1-Ph Morpholine enhances solubility; phenyl lacks sulfonamide’s electron-withdrawing effects
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-FPh, 2-CH₃ Fluorine’s electronegativity improves metabolic stability; lacks amino and sulfamoyl groups
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... (6m) 4-ClPh, 2-CH₃ Chlorine increases lipophilicity; simpler substitution pattern
Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-... 4-N(CH₃)₂Ph Dimethylamino group introduces strong electron-donating effects; may alter binding affinity

Key Observations:

  • Sulfamoyl Group Uniqueness: The 4-sulfamoylphenyl group in the target compound is rare among analogs, which typically feature halogens (F, Cl), alkoxy (OCH₃), or amino groups. This group may confer sulfonamide-like bioactivity (e.g., carbonic anhydrase inhibition) .
  • Methylsulfanyl vs. Morpholine/Chloro: The SCH₃ group balances lipophilicity and steric bulk, contrasting with morpholine’s polarity (8l) or chlorine’s hydrophobicity (6m).

Physicochemical and Crystallographic Properties

  • Melting Points and Solubility: Derivatives with polar groups (e.g., morpholine in 8l) exhibit lower melting points compared to halogenated analogs . The target compound’s sulfamoyl group may improve aqueous solubility relative to methylsulfanyl analogs.
  • Crystallography: Structures of analogs (e.g., dimethylamino-phenyl , methoxyphenyl ) were resolved using SHELXL and OLEX2 , confirming chair conformations in the hexahydroquinoline core and intermolecular hydrogen bonding involving amino/carboxylate groups.

Biological Activity

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N3O5SC_{27}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 485.6 g/mol. The presence of amino, methylsulfanyl, and sulfamoyl groups enhances its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC27H29N3O5S
Molecular Weight485.6 g/mol
CAS Number311785-31-6

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been attributed to its structural features that allow it to interact with bacterial cell membranes or essential metabolic pathways.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its effectiveness in reducing cell viability in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study conducted by Da Silva et al. evaluated the cytotoxic effects of this compound on glioblastoma multiforme cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM.

Cell Line IC50 (μM)
Glioblastoma Multiforme12.5
Breast Cancer15.0

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways associated with cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The diverse functional groups present in the compound suggest a complex structure-activity relationship (SAR). Variations in side chains can significantly influence biological activity:

Compound Variation Biological Activity
Presence of Methylsulfanyl GroupEnhanced antimicrobial activity
Sulfamoyl SubstitutionIncreased anticancer efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Hantzsch Multicomponent Reaction : Condensation of aldehydes, β-keto esters, and amines under reflux conditions (ethanol/methanol, 70–80°C) yields hexahydroquinoline cores. Catalysts like p-toluenesulfonic acid improve cyclization efficiency .
  • Imine Cyclization : React 4-(methylsulfanyl)benzaldehyde with ethyl acetoacetate and ammonium acetate in acidic conditions (e.g., acetic acid) to form intermediates, followed by sulfamoylphenyl incorporation via nucleophilic substitution .
  • Optimization Table :
MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Hantzsch Reactionp-TSA (10 mol%)Ethanol8065–72≥95
Imine CyclizationAcetic AcidToluene11058–6390–92
Microwave-AssistedNoneSolvent-free1207898

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent environments. For example:
  • Methylsulfanyl phenyl protons : δ 7.2–7.4 ppm (aromatic), δ 2.5 ppm (SCH₃) .
  • Hexahydroquinoline core : δ 1.2–1.5 ppm (7,7-dimethyl groups), δ 4.1–4.3 ppm (ethyl carboxylate) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O: 1.21 Å, C-S: 1.78 Å) using SHELXL for refinement .

Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

  • Methodology :

  • In Vitro Enzyme Inhibition : Screen against targets like cyclooxygenase (COX-2) or acetylcholinesterase (AChE) using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Antimicrobial Testing : Use agar diffusion assays (MIC/MBC) against Gram-positive/negative strains. Derivatives with halogen substituents show enhanced activity .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic data and computational molecular modeling for this compound?

  • Methodology :

  • Validation : Compare experimental bond lengths/angles (X-ray) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest lattice packing effects .
  • Dynamic Corrections : Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystallographic deviations .
  • Software Synergy : Refine SHELXL-generated CIF files with molecular dynamics (AMBER) to model thermal motion .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of its derivatives for targeted enzyme inhibition?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens, methoxy, sulfonamides) and test against enzyme panels .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features (logP, H-bond donors) with IC₅₀ values. A table example:
DerivativeR GroupCOX-2 IC₅₀ (µM)AChE IC₅₀ (µM)
Parent CompoundSCH₃12.345.6
4-Cl AnalogCl8.732.1
4-OCH₃ AnalogOCH₃18.951.4
  • Docking Studies : Perform AutoDock Vina simulations to identify binding poses in enzyme active sites (e.g., COX-2 PDB: 5KIR) .

Q. What experimental designs are suitable for investigating its interactions with cytochrome P450 enzymes, considering potential metabolic pathways?

  • Methodology :

  • CYP450 Inhibition Assays : Use recombinant CYP isoforms (3A4, 2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure competitive/non-competitive inhibition .
  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Key metabolites may include hydroxylated or sulfoxide derivatives .
  • Kinetic Analysis : Determine Km/Vmax shifts to classify inhibition type. For example, a 2-fold Km increase indicates competitive inhibition .

Notes

  • Data Contradiction Analysis : Cross-validate NMR and X-ray data with computational models to resolve ambiguities (e.g., conformational flexibility in solution vs. solid state) .
  • Methodological Rigor : Prioritize solvent-free or green synthesis methods to enhance sustainability without compromising yield .

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